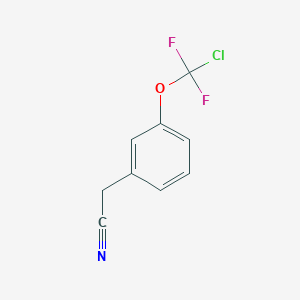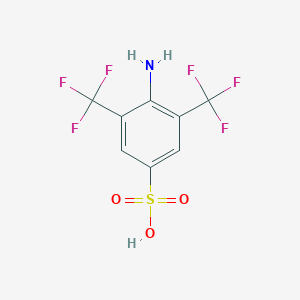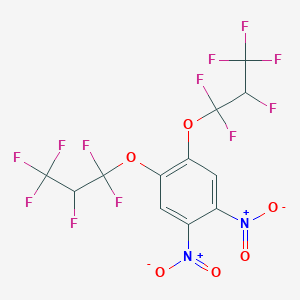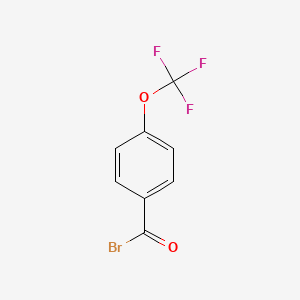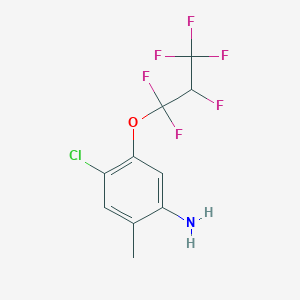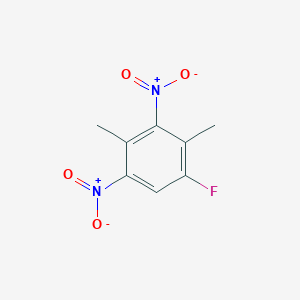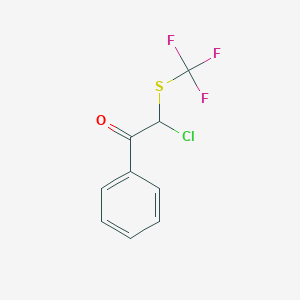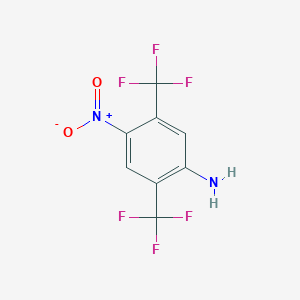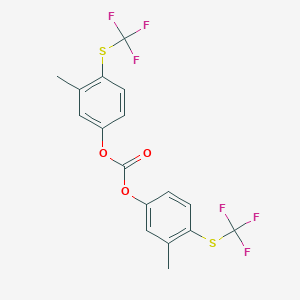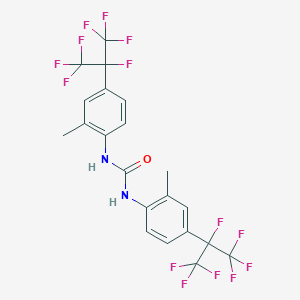
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide is a synthetic organic compound with the molecular formula C21H14F14N2O It is characterized by the presence of two heptafluoroisopropyl groups attached to a carbamide core, making it a highly fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide typically involves the reaction of 4-heptafluoroisopropyl-2-methylaniline with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamide product. The general reaction scheme is as follows:
4-Heptafluoroisopropyl-2-methylaniline+Phosgene→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.
Scientific Research Applications
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide involves its interaction with specific molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-trifluoromethyl-2-methylphenyl)carbamide
- 1,3-Bis(4-pentafluoroethyl-2-methylphenyl)carbamide
- 1,3-Bis(4-nonafluorobutyl-2-methylphenyl)carbamide
Uniqueness
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits greater hydrophobicity and thermal stability, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1,3-bis[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F14N2O/c1-9-7-11(16(22,18(24,25)26)19(27,28)29)3-5-13(9)36-15(38)37-14-6-4-12(8-10(14)2)17(23,20(30,31)32)21(33,34)35/h3-8H,1-2H3,(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLCRWNXITVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)
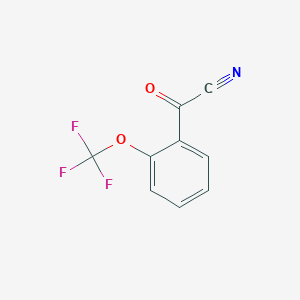
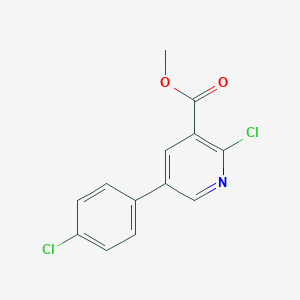
![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)
